2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline
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Overview
Description
2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline is a heterocyclic compound that belongs to the class of pyrazinoquinazolines. This compound is characterized by its unique fused ring structure, which includes a pyrazine ring fused to a quinazoline ring. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline typically involves multiple steps. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with 1-fluoro-2-nitrobenzene and S-amino acids, followed by a series of reactions including intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxalines: These compounds have a similar fused ring structure but differ in the specific arrangement of atoms and functional groups.
Praziquantel Derivatives: These compounds share a similar core structure but have different substituents that confer unique properties.
Uniqueness
2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline |
InChI |
InChI=1S/C11H15N3/c1-2-4-10-9(3-1)8-14-6-5-12-7-11(14)13-10/h1-4,11-13H,5-8H2 |
InChI Key |
PFVKBRLLUNXEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC=CC=C3NC2CN1 |
Origin of Product |
United States |
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